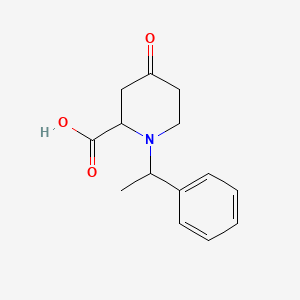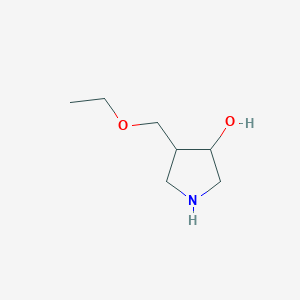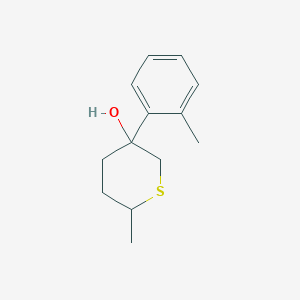
6-Methyl-3-(2-methylphenyl)thian-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-(2-methylphenyl)thian-3-ol is an organic compound with the molecular formula C₁₃H₁₈OS It is a thian-3-ol derivative, characterized by a thian-3-ol ring substituted with a methyl group at the 6th position and a 2-methylphenyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-methylphenyl)thian-3-ol typically involves the following steps:
Formation of the Thian-3-ol Ring: The thian-3-ol ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiols and aldehydes or ketones.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
6-Methyl-3-(2-methylphenyl)thian-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
6-Methyl-3-(2-methylphenyl)thian-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methyl-3-(2-methylphenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Methyl-3-(3-methylphenyl)thian-3-ol: Similar structure with the methylphenyl group at a different position.
6-Methyl-3-(4-methylphenyl)thian-3-ol: Another isomer with the methylphenyl group at the 4th position.
Uniqueness
6-Methyl-3-(2-methylphenyl)thian-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methylphenyl group can affect the compound’s interaction with molecular targets and its overall properties.
特性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC名 |
6-methyl-3-(2-methylphenyl)thian-3-ol |
InChI |
InChI=1S/C13H18OS/c1-10-5-3-4-6-12(10)13(14)8-7-11(2)15-9-13/h3-6,11,14H,7-9H2,1-2H3 |
InChIキー |
DABXLOAZQLTIRA-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CS1)(C2=CC=CC=C2C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



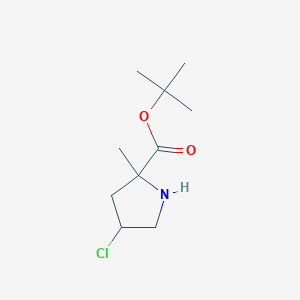
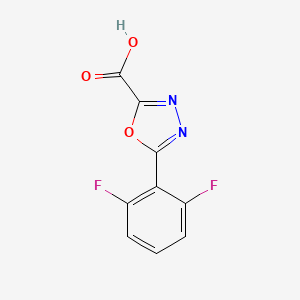
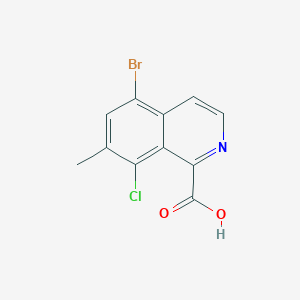
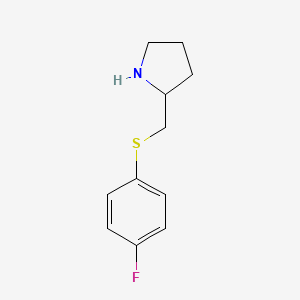
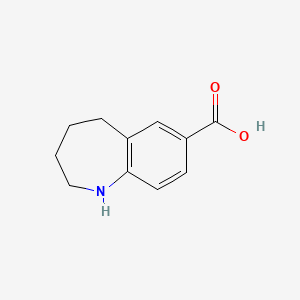

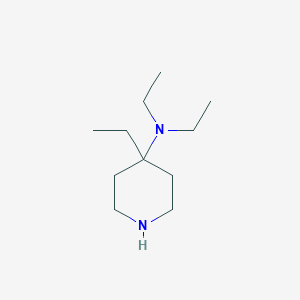
![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)
